2-Chlorophenyl 4-(tert-butyl)benzenesulfonate
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Overview
Description
2-Chlorophenyl 4-(tert-butyl)benzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chlorophenyl group and a tert-butyl group attached to a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 4-(tert-butyl)benzenesulfonate typically involves the reaction of 2-chlorophenol with 4-(tert-butyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 4-(tert-butyl)benzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonate ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 2-hydroxyphenyl 4-(tert-butyl)benzenesulfonate.
Hydrolysis: The major products are 2-chlorophenol and 4-(tert-butyl)benzenesulfonic acid.
Scientific Research Applications
2-Chlorophenyl 4-(tert-butyl)benzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 4-(tert-butyl)benzenesulfonate involves its interaction with molecular targets through its reactive sulfonate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved may include enzyme inhibition and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl 4-methylbenzenesulfonate
- 2-Chlorophenyl 4-ethylbenzenesulfonate
- 2-Chlorophenyl 4-isopropylbenzenesulfonate
Uniqueness
2-Chlorophenyl 4-(tert-butyl)benzenesulfonate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and interaction with other molecules. This makes it distinct from other similar compounds that may have smaller or less bulky substituents.
Properties
IUPAC Name |
(2-chlorophenyl) 4-tert-butylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-16(2,3)12-8-10-13(11-9-12)21(18,19)20-15-7-5-4-6-14(15)17/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMWGBFBXOGRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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